molecular formula C14H16O4 B11802590 Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate

Cat. No.: B11802590
M. Wt: 248.27 g/mol
InChI Key: BKRWTBMGHKXXHH-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropoxy group at the 4-position, a methyl group at the 2-position, and a carboxylate ester at the 6-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate
  • Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate
  • Methyl 4-propoxy-2-methylbenzofuran-6-carboxylate

Uniqueness

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is unique due to the presence of the isopropoxy group, which may confer distinct steric and electronic properties compared to its analogs.

Biological Activity

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_4

This structure features a benzofuran core with an isopropoxy group and a carboxylate moiety that contribute to its biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In a study evaluating its effects on human cancer cell lines, the compound demonstrated cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested (Table 2).

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)10

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran ring have been shown to significantly affect potency. For instance, modifications to the alkoxy groups or the position of the carboxylate can enhance or diminish activity against specific targets.

Key Findings

  • Alkoxy Substituents : The presence of larger alkoxy groups enhances lipophilicity and may improve membrane permeability.
  • Positioning of Functional Groups : Changes in the positioning of functional groups on the benzofuran core can lead to significant variations in biological activity, as evidenced by comparative studies with related compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Tuberculosis Treatment : In a study involving Mycobacterium tuberculosis, derivatives of benzofurans were evaluated for their ability to inhibit bacterial growth. This compound showed comparable efficacy to established anti-tubercular agents, suggesting its potential as a lead compound in tuberculosis therapy .
  • Pain Management : The compound has also been investigated for its analgesic properties. Preclinical models demonstrated that it effectively reduced pain responses in inflammatory conditions, indicating its potential use in pain management therapies .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H16O4/c1-8(2)17-12-6-10(14(15)16-4)7-13-11(12)5-9(3)18-13/h5-8H,1-4H3

InChI Key

BKRWTBMGHKXXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)OC

Origin of Product

United States

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